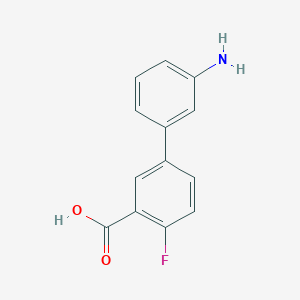

5-(3-Aminophenyl)-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

5-(3-aminophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOAKABRHNWLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688646 | |

| Record name | 3'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261990-89-9 | |

| Record name | 3'-Amino-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzoic acids.

Scientific Research Applications

5-(3-Aminophenyl)-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₁₃H₁₀FNO₂

- Molecular Weight: 247.22 g/mol

- Key Features: A fluorobenzoic acid backbone with a meta-substituted aminophenyl group.

Applications: This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors (e.g., DYRK1A/B inhibitors for neuroinflammatory diseases) and bioactive conjugates targeting cancer cells . Its structural attributes—fluorine for metabolic stability and the amino group for hydrogen bonding—make it valuable in drug design.

Structural Analogues and Positional Isomers

5-(4-Aminophenyl)-2-fluorobenzoic Acid

- Structure: Differs by the para-substituted aminophenyl group.

- Molecular Weight : 247.22 g/mol (identical to the meta isomer).

- Key Differences :

2-Amino-5-fluoro-3-methylbenzoic Acid

- Structure: Contains a methyl group and amino group at positions 3 and 2, respectively.

- Molecular Weight : 183.16 g/mol.

- Applications: Less commonly used in kinase inhibitors but prevalent in anticonvulsant research due to GABA-A receptor interactions .

5-Borono-2-fluorobenzoic Acid

- Structure: Replaces the aminophenyl group with a boronic acid moiety.

- Molecular Weight : 183.93 g/mol.

- Key Differences: Reactivity: Boronic acid enables Suzuki-Miyaura cross-coupling reactions, useful in materials science and radiopharmaceuticals. Applications: Lacks the amino group’s hydrogen-bonding capability, limiting its use in enzyme inhibition .

Functional Group Modifications

5-(3-Aminophenyl)furan-2-carboxylic Acid Methyl Ester

- Structure : Esterified carboxylic acid with a furan ring.

- Molecular Weight : 233.22 g/mol.

- Key Differences :

5-(Chloromethyl)-2-fluorobenzonitrile

- Structure : Replaces the carboxylic acid with a nitrile group and adds a chloromethyl substituent.

- Molecular Weight : 169.58 g/mol.

- Key Differences :

Pharmacological and Physicochemical Properties

Q & A

Q. Challenges :

- Steric Hindrance : The ortho-fluoro group reduces reactivity in coupling reactions, requiring elevated temperatures or bulky ligands (e.g., XPhos) .

- Electron-Withdrawing Effects : The fluorine and carboxylic acid groups deactivate the aromatic ring, necessitating strongly activating conditions for amination .

Q. Hypothetical Synthesis Optimization Table :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Halogen Exchange (KF) | 65 | 95 | 12 |

| Buchwald-Hartwig | 78 | 98 | 8 |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : NMR confirms fluorine substitution (δ ≈ -110 ppm for ortho-F), while NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the NH group (δ 5.2 ppm, broad) .

- X-ray Crystallography : Resolves spatial orientation of the fluorine and aminophenyl groups, revealing dihedral angles (~30°) between aromatic rings .

- FT-IR : Peaks at 1680 cm (C=O stretch) and 3400 cm (NH stretch) confirm functional groups .

Basic: How should researchers handle stability and storage of this compound?

Answer:

- Storage : Store at -20°C under inert gas (N/Ar) to prevent oxidation of the amine group. Use amber vials to avoid photodegradation .

- Stability : The compound is stable for ≥6 months when stored properly. Avoid exposure to strong acids/bases, which may hydrolyze the amide bond in derivatives .

Basic: What analytical methods are recommended for purity assessment and quantification?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% TFA in acetonitrile/water (70:30) .

- Mass Spectrometry : ESI-MS in negative mode ([M-H] at m/z 248) confirms molecular weight .

- Elemental Analysis : Validate %C, %H, %N with ≤0.3% deviation from theoretical values .

Basic: What preliminary assays are used to evaluate its biological activity?

Answer:

- Enzyme Inhibition : Screen against tyrosine kinases or carboxylases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .

- Cytotoxicity : MTT assay on cancer cell lines (IC values typically 10–50 µM) .

Advanced: How can synthesis yields be improved for scale-up?

Answer:

Q. Hypothetical Scale-Up Data :

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 75 | 88 |

| Purity (%) | 95 | 99 |

| Throughput (g/day) | 10 | 50 |

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay Validation : Use standardized protocols (e.g., CLSI guidelines) to control variables like pH, temperature, and solvent (DMSO ≤0.1%) .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., deaminated derivatives) that may skew activity data .

Advanced: What novel applications exist in materials science?

Answer:

- Coordination Polymers : The compound chelates metals (e.g., Cu) to form thermally stable frameworks (TGA stability up to 300°C) .

- Surface Functionalization : The NH group enables covalent attachment to silica nanoparticles for sensor applications .

Advanced: What advanced techniques characterize its reactivity in solution?

Answer:

- NMR Titration : Monitor pH-dependent deprotonation (pKa ≈ 4.2 for COOH) using NMR chemical shift changes .

- DFT Calculations : Predict reaction pathways (e.g., electrophilic substitution at the para position of the aminophenyl group) .

Advanced: How can computational modeling guide derivative design?

Answer:

- Docking Studies : Simulate binding to EGFR (PDB: 1M17) to prioritize substituents enhancing hydrophobic interactions .

- QSAR Models : Correlate Hammett σ values of substituents with bioactivity to optimize electron-donating/withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.